2-(2-(4-(三氟甲氧基)苯基)噻唑-5-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

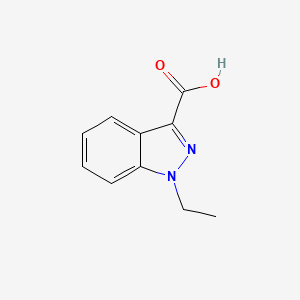

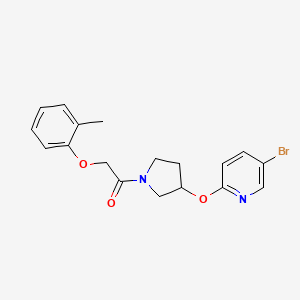

The compound “2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid” is a type of drug that can act like a peroxisome proliferator-activated receptor agonist . It can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring with a trifluoromethoxyphenyl group at the 2-position and an acetic acid group at the 5-position . The InChI code for this compound is1S/C12H9F3NO2S/c13-12(14,15)8-3-1-7(2-4-8)11-16-9(6-19-11)5-10(17)18/h1-4,6,19H,5H2,(H,17,18) . Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 288.27 . The compound is stored at a temperature between 28°C .科学研究应用

光降解分析

一项针对结构类似于所要求化学物质的含噻唑化合物的照片降解的研究表明,它们通过 [4+2] Diels-Alder 环加成反应与单线态氧反应,导致光氧化和形成独特降解产物。这项研究可以提供对相关噻唑衍生物在光照下的稳定性和降解途径的见解 (Wu, Hong, & Vogt, 2007)。

抗菌活性

对含有噻唑部分的乙酸衍生物的研究表明,其对革兰氏阳性菌株具有显着的抗菌活性。研究发现,吸电子取代基的存在有利于这种活性 (Trotsko 等人,2018)。

抗癌潜力

一项针对苯甲酰胺衍生物(包括噻唑成分)的研究发现,它们对几种癌细胞系具有中等到优异的抗癌活性,表明相关噻唑化合物在癌症治疗中的潜在应用 (Ravinaik 等人,2021)。

多态性和药物开发

对含噻唑药物化合物的多态性研究确定了两种多晶型物,探讨了它们的稳定性和对药物开发的适用性。这项研究有助于了解相关化合物在药物应用中的固态性质 (Katrincic 等人,2009)。

抗菌和抗真菌特性

多项研究报告了与所要求化学物质类似的噻唑衍生物的合成和测试,用于抗菌和抗真菌活性。这些化合物对不同的细菌和真菌菌株表现出不同程度的疗效,表明它们在开发新的抗菌剂中的潜力 (Youssef 等人,2015), (Reddy 等人,2013), (Krátký 等人,2017)。

作用机制

Target of Action

The primary target of 2-(2-(4-(Trifluoromethoxy)phenyl)thiazol-5-yl)acetic acid is the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts as a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it. This activation leads to the regulation of gene expression, which can result in various biological effects .

Biochemical Pathways

The activation of PPARs by this compound can influence several biochemical pathways. These pathways include those involved in central inflammation and brain inflammation processes . The exact downstream effects can vary depending on the specific type of PPAR that is activated and the tissues in which these receptors are expressed .

Result of Action

The activation of PPARs by this compound can lead to a reduction in inflammation. This is particularly relevant in the context of central and brain inflammation , where the compound can play a significant role . The exact molecular and cellular effects can vary depending on the specific biological context.

属性

IUPAC Name |

2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3S/c13-12(14,15)19-8-3-1-7(2-4-8)11-16-6-9(20-11)5-10(17)18/h1-4,6H,5H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIGNDLKHUZIEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)CC(=O)O)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)

![4-{1-[3-(4-chloro-3-methylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one](/img/structure/B2410688.png)

![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)

![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)

![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![4-[methyl(phenyl)sulfamoyl]-N-(3,4,5-trimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2410701.png)